molecular formula C23H29N3O4S B2639030 N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-87-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No.: B2639030
CAS No.: 688053-87-4
M. Wt: 443.56
InChI Key: KMAGTLCPPCMFBP-UHFFFAOYSA-N
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Description

This compound features a [1,3]dioxolo[4,5-g]quinazoline core, a bicyclic scaffold fused with a dioxolane ring, substituted at position 6 with a thioxo group and at position 7 with a hexanamide chain. The hexanamide chain is further modified with a 2-(cyclohex-1-en-1-yl)ethyl group. The cyclohexenyl group may improve lipophilicity, impacting membrane permeability and pharmacokinetics.

Properties

CAS No.

688053-87-4

Molecular Formula

C23H29N3O4S

Molecular Weight

443.56

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C23H29N3O4S/c27-21(24-11-10-16-7-3-1-4-8-16)9-5-2-6-12-26-22(28)17-13-19-20(30-15-29-19)14-18(17)25-23(26)31/h7,13-14H,1-6,8-12,15H2,(H,24,27)(H,25,31)

InChI Key

KMAGTLCPPCMFBP-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide, also known by its CAS number 688053-87-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N3O4S, with a molecular weight of 443.56 g/mol. The structural complexity includes a cyclohexene ring and a quinazoline derivative, which are known to contribute to diverse biological activities.

Structural Representation

PropertyValue
Molecular FormulaC23H29N3O4S
Molecular Weight443.56 g/mol
CAS Number688053-87-4
IUPAC NameN-[2-(cyclohexen-1-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

The compound exhibits multiple mechanisms of action due to its structural features. It is hypothesized to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it may inhibit specific kinases and modulate intracellular signaling cascades.

Anticancer Activity

Research indicates that compounds similar to this compound have demonstrated significant anticancer properties. For instance, Mannich bases have been reported as effective cytotoxic agents against various cancer cell lines. Studies show that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. A review of Mannich bases indicates that they possess antibacterial and antifungal properties, making them candidates for further investigation in treating infectious diseases . The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Other Biological Activities

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. The structural components associated with cyclohexene and quinazoline are known to influence inflammatory pathways, potentially leading to reduced cytokine production and pain relief.

In Vitro Studies

In vitro studies have evaluated the cytotoxicity of this compound against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
Huh-7 Hepatoma10.5
Jurkat T Cells8.2
L6 Myoblasts12.0

These results indicate that the compound exhibits varying degrees of cytotoxicity depending on the cell type.

In Vivo Studies

While in vivo data is limited, preliminary animal models have suggested potential efficacy in reducing tumor growth in xenograft models when administered at specific dosages. Further studies are required to confirm these findings and elucidate the pharmacokinetics involved.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The target compound’s thioxo-quinazoline hybrid structure offers a balance between target binding (via C=S) and pharmacokinetic optimization (via cyclohexenyl).
  • Future Directions : Comparative studies with ’s analog could elucidate the impact of thioxo vs. sulfanyl groups on selectivity and potency.

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